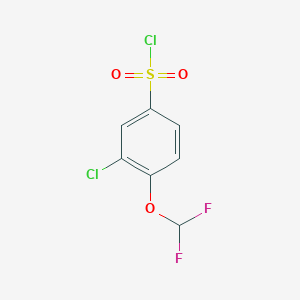

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

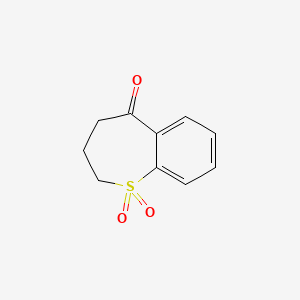

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S . It has a molecular weight of 277.08 . This compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F2O3S/c8-5-3-4 (15 (9,12)13)1-2-6 (5)14-7 (10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the current resources.Scientific Research Applications

1. Friedel-Crafts Sulfonylation The compound has been utilized in Friedel-Crafts sulfonylation reactions. A study demonstrated that 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, used as unconventional reaction media and Lewis acid catalyst, showed enhanced reactivity with benzene and substituted benzenes, including 4-methyl benzenesulfonyl chloride, producing diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

2. Electrochemical Preparations The compound plays a role in electrochemical preparations. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination, demonstrating the compound's potential in specialized chemical syntheses (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

3. Synthesis of Trifluoromethylated Sultones In the field of drug synthesis, the compound has been used in the photo-redox-catalyzed one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride, showing its relevance in producing potential electrolyte additives or structural motifs in pharmaceuticals (Rawner, Knorn, Lutsker, Hossain, & Reiser, 2016).

4. Catalysis in Benzimidazole Synthesis The compound has been employed in catalytic systems, such as ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, for the synthesis of benzimidazole derivatives. This showcases its utility in facilitating chemical reactions at room temperature, emphasizing its efficiency and environmental friendliness (Khazaei et al., 2011).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives . These derivatives are known to modulate the activity of inositol requiring enzyme 1 (IRE1), which plays a crucial role in the unfolded protein response pathway .

Mode of Action

Based on its structure and the nature of sulfonyl chloride compounds, it can be inferred that it likely acts as an electrophile, reacting with nucleophilic sites on its target molecules .

Biochemical Pathways

The compound’s primary role in biochemical pathways is in the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives modulate the activity of IRE1, a key player in the unfolded protein response pathway. This pathway is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress .

Result of Action

The primary result of the action of this compound is the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives can modulate the activity of IRE1, potentially influencing the unfolded protein response pathway and cellular responses to ER stress .

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSUBKQMDFEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2993117.png)

![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)

![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)